molecular formula C10H15N3 B1525929 2-Pyridinamine, 5-(1-pyrrolidinylmethyl)- CAS No. 913573-02-1

2-Pyridinamine, 5-(1-pyrrolidinylmethyl)-

Cat. No.: B1525929
CAS No.: 913573-02-1
M. Wt: 177.25 g/mol
InChI Key: HYMKMGCFRHGKLN-UHFFFAOYSA-N
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Description

2-Pyridinamine, 5-(1-pyrrolidinylmethyl)-, commonly referred to as PPM, is a small organic molecule with a wide range of applications. It is a derivative of pyridine and is used in a variety of fields, from medicinal chemistry to materials science. PPM is a versatile and useful molecule, due to its unique properties and ability to form strong hydrogen bonds with other molecules.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Carcinogenic Potential : 5-Phenyl-2-pyridinamine (PPA), a compound structurally related to 2-Pyridinamine derivatives, was investigated for its synthesis due to its potential carcinogenic properties. It was synthesized via various routes for biological studies, highlighting its significance in understanding carcinogenic mechanisms and potential therapeutic interventions (Stavenuiter et al., 1985).

  • Drug Delivery Systems : Research on encapsulating lipophilic pyrenyl derivatives in a water-soluble metalla-cage, including 2-Pyridinamine derivatives, suggests potential applications in drug delivery, especially for targeting specific biological activities with increased cytotoxicity against cancer cells (Mattsson et al., 2010).

  • Biocatalysis for Chemical Synthesis : The use of whole cells of Burkholderia sp. MAK1 in the oxyfunctionalization of pyridine derivatives, including 2-Pyridinamine, points towards eco-friendly and efficient methods for synthesizing hydroxylated pyridines, essential in the pharmaceutical industry and polymer synthesis (Stankevičiūtė et al., 2016).

  • Photocatalytic Degradation for Environmental Remediation : The TiO2 photocatalytic degradation of pyridine, which includes derivatives like 2-Pyridinamine, showcases an effective method for removing noxious chemicals from water, contributing to environmental cleanup efforts (Maillard-Dupuy et al., 1994).

Advanced Chemical Synthesis

  • Novel Synthetic Routes : Research into novel four-component one-pot syntheses offers insight into creating pyrindines and tetrahydroquinolines, demonstrating the versatility of 2-Pyridinamine derivatives in constructing complex organic molecules (Yehia et al., 2002).

  • Supramolecular Chemistry : The synthesis of 2,6-bis(trimethyltin)pyridine as a central building block for creating complex ligands emphasizes the role of 2-Pyridinamine derivatives in developing materials for supramolecular chemistry applications (Schubert & Eschbaumer, 1999).

  • Catalysis and Methylation : A study on rhodium-catalyzed C-3/5 methylation of pyridines, exploiting the unique reactivity patterns of 2-Pyridinamine derivatives, highlights new catalytic methods for modifying aromatic rings, essential for drug discovery and materials science (Grozavu et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-methylpyridine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMKMGCFRHGKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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